

Difference between Macitentan Impurity A and Impurity B

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Compound of Interest

Compound Name: *Macitentan impurity A*

CAS No.: 441798-25-0

Cat. No.: B104400

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Executive Summary

In the development of Macitentan (Opsumit®), a dual endothelin receptor antagonist (ERA) for pulmonary arterial hypertension (PAH), the control of related substances is critical for meeting ICH Q3A/B qualification thresholds. Among the impurity profile, Impurity A and Impurity B represent two distinct classes of chemical liability: degradation and process-related side reactions, respectively.

This guide delineates the structural, mechanistic, and analytical differences between these two critical impurities. Impurity A is a hydrolysis product formed via the cleavage of the sulfamide moiety, often serving as a stability indicator. Impurity B is a process-related dimer arising from the non-selective nucleophilic substitution of ethylene glycol during the ether bond formation. Understanding these differences is prerequisite for developing robust, self-validating analytical methods.

Chemical Identity & Structural Analysis

The structural divergence between Impurity A and B dictates their physicochemical behavior and chromatographic performance.

Feature	Macitentan (API)	Impurity A (Hydrolysis Product)	Impurity B (Process Dimer)
Chemical Name	N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide	5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine	1,2-Bis((5-bromopyrimidin-2-yl)oxy)ethane
Common Designation	Macitentan	Despropylaminosulfon yl Macitentan	Macitentan Dimer / Bis-impurity
CAS Number	441798-33-0	1433875-21-8	2211054-90-7
Molecular Formula	C ₁₉ H ₂₀ Br ₂ N ₆ O ₄ S	C ₁₆ H ₁₃ Br ₂ N ₅ O ₂	C ₁₀ H ₈ Br ₂ N ₄ O ₂
Molecular Weight	588.27 g/mol	467.12 g/mol	376.01 g/mol
Structural Difference	Parent structure with propylsulfamide tail. ^[1] ^[2] ^[3] ^[4] ^[5] ^[6] ^[7]	Loss of propylsulfamide group; primary amine remains.	Symmetric dimer; Ethylene glycol bridges two 5-bromo-2-chloropyrimidines.
Classification	API	Degradation Product (Hydrolytic)	Process Impurity (Side Reaction)

Mechanistic Origins: Causality of Formation

Understanding how these impurities form allows for targeted control strategies in synthesis and storage.

Impurity A: The Hydrolytic Degradant

Impurity A is the primary degradation product observed under stressed conditions (acidic/basic hydrolysis or thermal stress).

- Mechanism: The sulfamide bond (

) is susceptible to nucleophilic attack by water. The cleavage results in the expulsion of the propylsulfamide moiety, leaving the primary amine on the pyrimidine ring.

- Control: Strict control of moisture and pH in the final drug product formulation.

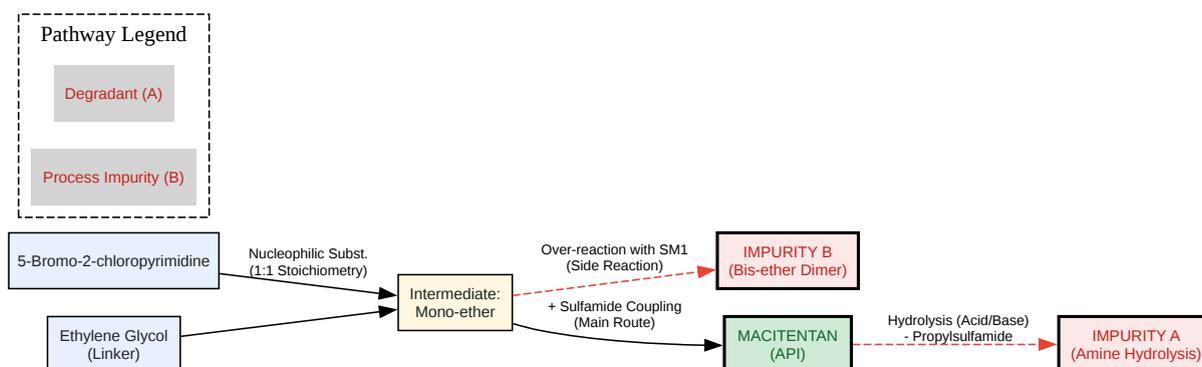
Impurity B: The Process Dimer

Impurity B is a "bis-ether" formed during the etherification step of the synthesis.

- Mechanism: The synthesis involves reacting ethylene glycol with 5-bromo-2-chloropyrimidine to form the mono-ether intermediate. If the stoichiometry is not controlled (i.e., excess chloropyrimidine relative to glycol) or if reaction times are prolonged, the free hydroxyl group of the intermediate attacks a second molecule of 5-bromo-2-chloropyrimidine.
- Control: Use of high equivalents of ethylene glycol (pseudo-high dilution) to favor mono-substitution over di-substitution.

Visualizing the Pathways

The following diagram maps the divergence of these impurities from the main synthetic route.



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Figure 1: Mechanistic pathway showing the formation of Impurity B during the etherification step and Impurity A during degradation of the API.

Analytical Strategy & Methodology

Separating Impurity A and B requires exploiting their polarity differences.

Chromatographic Behavior (RP-HPLC)

- Impurity A (Amine):
 - Polarity: The primary amine is capable of hydrogen bonding. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the amine becomes protonated (), significantly increasing polarity.
 - Elution: Elutes early (before Macitentan).
- Impurity B (Dimer):
 - Polarity: This molecule lacks the polar sulfamide tail and contains two lipophilic bromopyrimidine rings. It is highly hydrophobic.
 - Elution: Elutes late (after Macitentan).

Self-Validating Protocol: RP-HPLC Method

This protocol is designed to ensure resolution () between the critical pair (Macitentan and Impurity B).

1. System Parameters:

- Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 μ m. Why: High carbon load needed to retain the hydrophobic Impurity B.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (ACN).[7]

- Flow Rate: 1.0 mL/min.
- Detection: UV at 266 nm (λ max for bromopyrimidine).

2. Gradient Profile:

Time (min)	% Mobile Phase B	Description
0.0	40	Initial hold for polar equilibration.
5.0	40	Isocratic hold to retain Impurity A.
25.0	90	Linear ramp to elute Macitentan and Impurity B.
30.0	90	Wash to remove highly lipophilic dimers.

| 30.1 | 40 | Re-equilibration. |

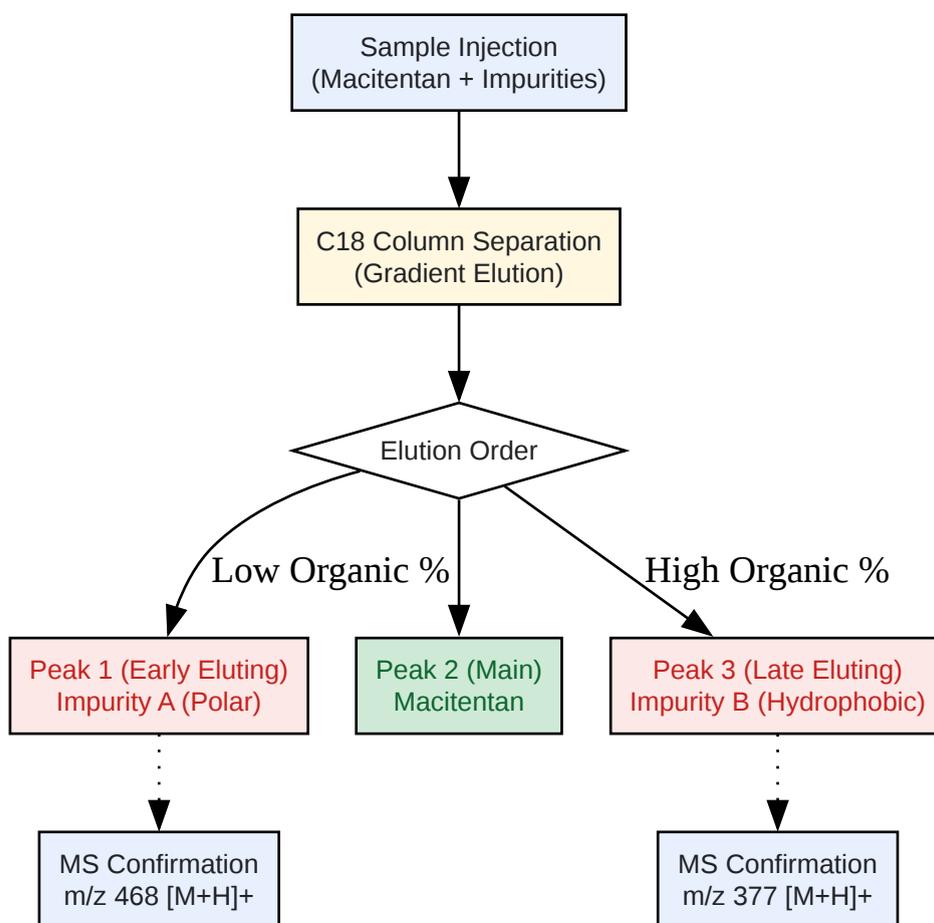
3. Data Interpretation:

- Relative Retention Time (RRT):
 - Impurity A: ~0.85 (Pre-peak)
 - Macitentan: 1.00
 - Impurity B: ~1.4 - 1.6 (Late eluter due to bis-aromatic hydrophobicity)

Mass Spectrometry Confirmation (LC-MS)

For structural validation, observe the following m/z transitions in ESI(+) mode:

- Impurity A: $[M+H]^+ = 468.1$ (Distinctive loss of 121 Da sulfamide fragment relative to API).
- Impurity B: $[M+H]^+ = 377.0$ (Note: The Br isotope pattern will be complex due to 2 Br atoms; look for 1:2:1 ratio at M, M+2, M+4).



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Figure 2: Analytical decision tree for the identification of Impurity A and B based on retention time and mass-to-charge ratio.

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